3-(2-Thienyl)-5-isoxazolecarboxylic Acid
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Overview
Description
3-(2-Thienyl)-5-isoxazolecarboxylic Acid is a heterocyclic compound that features both a thiophene ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid typically involves the formation of the isoxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-thiophenecarboxylic acid with hydroxylamine hydrochloride can yield the desired isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the large-scale synthesis of heterocyclic compounds . These methods are favored due to their efficiency and the ability to produce high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)-5-isoxazolecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of the isoxazole ring can produce amines .
Scientific Research Applications
3-(2-Thienyl)-5-isoxazolecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid involves its interaction with specific molecular targets. For instance, the compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring.
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Thiophene: A sulfur-containing five-membered ring.
Uniqueness
3-(2-Thienyl)-5-isoxazolecarboxylic Acid is unique due to the combination of the thiophene and isoxazole rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and stability profiles .
Properties
IUPAC Name |
3-thiophen-2-yl-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZYDOPDWVOYAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204910-49-6 |
Source
|
Record name | 3-(thiophen-2-yl)-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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